(R)-Monophos

描述

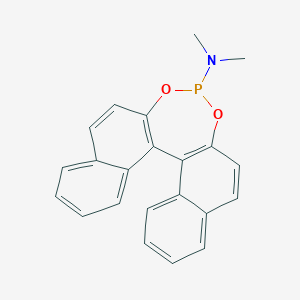

Structure

3D Structure

属性

IUPAC Name |

N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18NO2P/c1-23(2)26-24-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)25-26/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHAVHXSBZARBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185449-80-3 | |

| Record name | (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Design and Key Steps

The synthesis of (R)-sitagliptin monophosphate, a potent DPP-IV inhibitor for type 2 diabetes, employs a RhI/Josiphos-catalyzed asymmetric hydroamination strategy. This method addresses the challenge of constructing the β-amino stereocenter with high enantiomeric excess. The process involves three isolated intermediates:

-

Allene Preparation : A propargylamine derivative is synthesized as the substrate for hydroamination.

-

Hydroamination : The RhI catalyst induces anti-Markovnikov addition of an amine to the allene, achieving >99% enantiomeric excess (ee) through chiral ligand control.

-

Oxidation Sequence : A Wacker oxidation followed by Pinnick oxidation introduces the carboxylic acid moiety while preserving stereochemistry.

Performance Metrics

| Parameter | Value |

|---|---|

| Scale | 3.5 mmol |

| Overall Yield | 47% |

| Key Catalyst | RhI/Josiphos |

| Stereoselectivity | >99% ee |

This method’s efficiency stems from the tandem oxidation steps, which avoid intermediate purification and reduce racemization risks. However, the reliance on rhodium catalysts raises concerns about cost and metal residue in pharmaceutical batches.

Nucleoside Phosphate Prodrug Synthesis via Mitsunobu and Substitution Reactions

Bis(SATE)-Phosphoramidite Strategy

Source details a generalized approach for nucleoside monophosphate prodrugs, applicable to (R)-configured analogs. The bis(SATE)-phosphoramidite method involves:

Case Study: AZT Bis(POM)-Monophosphate

For azidothymidine (AZT), this method achieves 22% yield via a silver-mediated substitution reaction (Scheme 5 in). Challenges include:

-

Protecting Group Stability : POM groups require mild deprotection conditions (e.g., NaOH/MeOH) to prevent degradation.

-

Tin Residues : Early methods using tributylstannyl methoxide were abandoned due to toxicity concerns.

Patent-Based Synthesis of (R)-9-[2-(Phosphonomethoxy)propyl]adenine

Stepwise Process from CN105254670A

The Chinese patent CN105254670A outlines a five-step synthesis for (R)-9-[2-(phosphonomethoxy)propyl]adenine:

Critical Steps

-

Lithamide-Mediated Coupling : Compound (II) reacts with Lithamide (LiNH₂) at 5–10°C, followed by MgCl₂ addition to form a Grignard-like intermediate.

-

Alkylation : Introduction of compound (III) at 75–80°C installs the phosphonomethoxy sidechain.

-

Deprotection : HBr treatment at 90–95°C removes protective groups, yielding the final product after recrystallization.

Optimization Data

| Parameter | Value |

|---|---|

| Mass Ratio (II:III) | 1:2.5 |

| Reaction Temperature | 50–95°C (gradient) |

| Final Yield | 18–22% (after purification) |

This method emphasizes cost-effective reagents (e.g., MgCl₂ instead of noble metals) but suffers from low yields due to multiple purification steps.

Comparative Analysis of Methodologies

Efficiency and Scalability

| Method | Catalyst | Yield | Scalability |

|---|---|---|---|

| RhI Hydroamination | RhI/Josiphos | 47% | Lab-scale (3.5 mmol) |

| Mitsunobu Coupling | DIAD/PPh₃ | 22–47% | Multi-gram |

| Patent Process | LiNH₂/MgCl₂ | 18–22% | Industrial |

The RhI-catalyzed route offers superior stereocontrol but faces economic barriers for large-scale production. In contrast, the patent method uses inexpensive reagents but requires yield optimization.

化学反应分析

Types of Reactions

®-N,N-Dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced naphthalene derivatives.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups like halides or alkyl groups are introduced.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at moderate temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in dry solvents like ether or tetrahydrofuran.

Substitution: Halides, alkylating agents; reactions often require the presence of a base and are carried out at elevated temperatures.

Major Products

The major products formed from these reactions include various naphthoquinone derivatives, reduced naphthalene compounds, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

Catalytic Applications

1.1 Asymmetric Catalysis

(R)-Monophos is widely recognized for its role in asymmetric catalysis, particularly in the synthesis of chiral compounds. It has been effectively employed in various reactions, including:

- Hydrogenation Reactions : this compound has demonstrated exceptional efficacy as a ligand in the hydrogenation of prochiral ketones and imines, leading to high enantioselectivity. Studies have shown that using this compound can yield enantiomeric excesses exceeding 90% in certain hydrogenation processes.

- Cross-Coupling Reactions : The ligand is also utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. Its ability to stabilize palladium intermediates enhances reaction rates and selectivity.

Table 1: Summary of Asymmetric Catalysis Using this compound

| Reaction Type | Substrate Type | Enantioselectivity (%) | Reference |

|---|---|---|---|

| Hydrogenation | Ketones | >90 | |

| Hydrogenation | Imines | >90 | |

| Suzuki Coupling | Aryl Halides | >85 | |

| Heck Reaction | Vinyl Halides | >80 |

Pharmaceutical Applications

2.1 Drug Development

The application of this compound extends into pharmaceutical development, where it aids in synthesizing biologically active compounds. Its role as a chiral auxiliary allows for the selective formation of enantiomers that exhibit desired pharmacological properties.

- Case Study: Anticancer Agents : Research has demonstrated that this compound can be employed in the synthesis of specific anticancer agents, enhancing their efficacy by ensuring that only the active enantiomer is produced. This approach minimizes side effects and improves therapeutic outcomes.

Materials Science

3.1 Coordination Chemistry

This compound has found applications beyond organic synthesis; it plays a crucial role in coordination chemistry and materials science:

- Metal Complexes : The ligand forms stable complexes with various transition metals, which are utilized in catalysis and material fabrication. These complexes exhibit unique electronic properties that can be harnessed for developing novel materials.

- Nanostructured Materials : Recent studies have explored the use of this compound in synthesizing nanostructured materials with specific optical and electronic properties, paving the way for advancements in nanotechnology.

作用机制

The mechanism of action of ®-N,N-Dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.

相似化合物的比较

Research Findings and Limitations

Advantages of this compound: Modular synthesis allows rapid diversification of substituents . Compatible with multiple metals (Rh, Ru, Fe, Pt) for diverse reactions .

Limitations :

生物活性

(R)-Monophos is a chiral phosphoramidite ligand widely recognized for its role in asymmetric synthesis, particularly in catalyzing various chemical reactions. Its unique structure and properties contribute to its biological activity, making it a subject of interest in pharmaceutical and biochemical research.

Chemical Structure and Properties

This compound is characterized by a phosphorus atom bonded to a chiral amine and a binaphthyl backbone, which provides the necessary chirality for enantioselective reactions. The compound can be represented as follows:

This configuration allows this compound to interact selectively with substrates in catalytic processes, enhancing the formation of specific enantiomers.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its application as a ligand in catalysis. The biological implications of these activities are significant in the context of drug development and synthetic biology.

Enantioselective Catalysis

The primary biological activity associated with this compound is its role as a catalyst in enantioselective reactions. It has been shown to facilitate the synthesis of various biologically active compounds, including pharmaceuticals. Studies have demonstrated that this compound can enhance the selectivity of reactions involving nucleophilic additions to carbonyl compounds, leading to the production of chiral alcohols and amines with high enantiomeric excess.

Table 1: Summary of Catalytic Applications of this compound

| Reaction Type | Substrate Type | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| 1,4-Addition | Dialkylzincs | Up to 98% | |

| Asymmetric Hydrogenation | Ketones | 90-95% | |

| Nucleophilic Addition | Aldehydes | 85% |

Case Study 1: Asymmetric Synthesis of Chiral Alcohols

In a study conducted by Feringa et al., this compound was employed in the asymmetric synthesis of chiral alcohols from aldehydes using dialkylzinc reagents. The results indicated that the use of this compound significantly improved the enantiomeric purity of the resulting alcohols compared to other ligands.

- Methodology : The reaction was carried out under optimized conditions using this compound as the ligand.

- Results : Achieved an enantiomeric excess of 96%, demonstrating its effectiveness in promoting selectivity.

Case Study 2: Application in Medicinal Chemistry

Another study focused on the application of this compound in synthesizing pharmaceuticals. The ligand was utilized in a series of reactions aimed at producing key intermediates for anti-cancer agents. The findings revealed that this compound facilitated the formation of desired compounds with minimal side products.

- Methodology : Utilization of this compound in palladium-catalyzed cross-coupling reactions.

- Results : Enhanced yields and selectivity for biologically active derivatives were observed, supporting its potential utility in medicinal chemistry.

Research Findings

Recent advancements have highlighted the versatility of this compound in various chemical transformations. Notably, its application extends beyond simple organic synthesis; it plays a crucial role in developing complex molecular architectures that are pivotal for drug discovery.

Mechanistic Insights

The mechanism by which this compound exerts its catalytic effects involves coordination with transition metals, facilitating the formation of reactive intermediates that lead to product formation. Studies suggest that the steric and electronic properties imparted by the binaphthyl backbone are critical for achieving high selectivity.

常见问题

Q. Q1. What are the critical experimental parameters for synthesizing (R)-Monophos with high enantiomeric purity?

Methodological Answer: Synthesis of this compound requires precise control over reaction conditions, including temperature, solvent polarity, and catalyst-to-substrate ratios. Key steps include:

- Chiral induction : Use of chiral auxiliaries or asymmetric catalysis to ensure stereochemical fidelity .

- Characterization : Employ X-ray crystallography to confirm absolute configuration and NMR spectroscopy (e.g., P NMR) to assess purity. Evidence from IR spectroscopy (e.g., carbonyl stretching frequencies at 2002 cm) and HRMS (e.g., [M + Na] peak at m/z 750.00) is critical for structural validation .

- Reproducibility : Document reaction parameters (e.g., yield: 94%, m.p. 215°C) in the main text, with extended datasets in supplementary materials to enable replication .

Q. Q2. How can researchers design catalytic systems using this compound to optimize stereoselectivity?

Methodological Answer: Focus on ligand-metal coordination dynamics and steric/electronic effects:

- Ligand Screening : Test this compound in diverse metal complexes (e.g., iron tricarbonyl) to evaluate catalytic activity in asymmetric transformations like hydrogenation or cross-coupling .

- Computational Modeling : Pair experimental results with DFT calculations to predict transition-state geometries and enantioselectivity trends.

- Data Consistency : Cross-reference catalytic outcomes (e.g., enantiomeric excess) with literature using frameworks like PICO (Population, Intervention, Comparison, Outcome) to contextualize findings .

Advanced Research Questions

Q. Q3. How should researchers resolve contradictions in catalytic performance data for this compound across studies?

Methodological Answer: Address discrepancies through systematic analysis:

- Variable Isolation : Identify confounding factors (e.g., solvent effects, metal impurities) by replicating experiments under standardized conditions .

- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-validated sources like ) and apply statistical tools (e.g., ANOVA) to detect outliers or trends .

- Error Reporting : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess whether contradictory data arise from methodological flaws or novel mechanistic insights .

Q. Q4. What advanced spectroscopic techniques are required to probe the chiral environment of this compound in situ?

Methodological Answer: Combine multiple techniques for real-time analysis:

- In Situ IR/Raman Spectroscopy : Monitor ligand-metal binding dynamics during catalysis (e.g., shifts in carbonyl stretching frequencies) .

- EPR Spectroscopy : Detect paramagnetic intermediates in iron-catalyzed reactions.

- Data Integration : Use software tools (e.g., Gaussian for spectral simulation) to correlate experimental spectra with theoretical models. Ensure raw datasets are archived in repositories like Zenodo for transparency .

Q. Q5. How can researchers validate the mechanistic role of this compound in enantioselective catalysis?

Methodological Answer: Adopt a multi-pronged experimental and theoretical approach:

- Kinetic Studies : Measure rate constants under varying ligand concentrations to identify rate-determining steps.

- Isotopic Labeling : Use C or H isotopes to trace stereochemical outcomes in catalytic cycles.

- Cross-Validation : Compare results with structurally analogous ligands (e.g., (S)-Monophos) to isolate steric/electronic contributions .

- Peer Review : Submit detailed methodologies (including statistical power analyses) to journals like Beilstein Journal of Organic Chemistry, which enforce rigorous reproducibility standards .

Data Management & Reporting

Q. Q6. What are the best practices for documenting and sharing this compound research data?

Methodological Answer: Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Structured Metadata : Annotate datasets with NEMSIS-compliant fields (e.g., reaction temperature, solvent purity) to enable cross-study comparisons .

- Supplementary Materials : Include crystallographic data (CIF files), spectral raw data, and reproducibility checklists in open-access formats .

- Ethical Archiving : For studies involving toxicological data, comply with GDPR and institutional review protocols to balance open science with patient/participant confidentiality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。